molecular formula C4H4Cl2N4 B11718784 3,6-Dichloro-4-hydrazinylpyridazine

3,6-Dichloro-4-hydrazinylpyridazine

Cat. No.: B11718784
M. Wt: 179.00 g/mol
InChI Key: FPYLIKWAFORVLP-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-hydrazinylpyridazine is a pyridazine derivative characterized by chlorine substituents at positions 3 and 6 and a hydrazinyl group at position 2.

Properties

Molecular Formula

C4H4Cl2N4

Molecular Weight

179.00 g/mol

IUPAC Name

(3,6-dichloropyridazin-4-yl)hydrazine

InChI

InChI=1S/C4H4Cl2N4/c5-3-1-2(8-7)4(6)10-9-3/h1H,7H2,(H,8,9)

InChI Key

FPYLIKWAFORVLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-hydrazinylpyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-4-hydrazinylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3,6-Dichloro-4-hydrazinylpyridazine":

3,6-Dichloropicolinic acid

  • Pesticide: 3,6-Dichloropicolinic acid is a crystalline solid that can be employed to control insects, mites, trash fish, and microbes .
  • Plant Growth Control: It can also be used as a plant growth control agent .
  • Preparation: It can be prepared by reacting 3,5,6-trichloro-4-hydrazinopicolinic acid with an excess of a base, with agitation, and heated at a temperature in the range of from about 60° to about 150° C . Bases include hydrazine or an alkali metal hydroxide (sodium, potassium, cesium, lithium, and rubidium hydroxides) in the form of an aqueous solution, a lower alkanol solution or an aqueous lower alkanol solution . Lower alkanols include methanol, ethanol, propanol, isopropanol, and butanol .

3,6-Dichloro-4-isopropylpyridazine

  • The PubChem entry provides the structure, chemical names, physical and chemical properties .

Nitrogen-containing molecules

  • Nitrogen-containing heterocycles have therapeutic applications and are used as building blocks for new drug candidates . They exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial, and antidiabetic activities .

Pyridazinone derivatives

  • Pyridazinone derivatives can be used in the treatment and/or prophylaxis of diseases modulated by thyroid hormone analogs, particularly metabolic diseases such as obesity, hyperlipidemia, hypercholesterolemia, and diabetes, as well as NASH (nonalcoholic steatohepatitis), atherosclerosis, cardiovascular diseases, hypothyroidism, thyroid cancer, and related disorders .

4-Hydrazinoquinazoline derivatives

  • Substituted 4-hydrazinoquinazoline derivatives and fused triazoloquinazolines have been designed, synthesized, and evaluated in vitro for their phosphodiesterase 7A (PDE7A) inhibition activities . Some compounds exhibited good potency, suggesting potential for developing lead compounds with improved phosphodiesterase seven inhibitory activities .

Flavonoids

  • Flavonoids are polyphenolic compounds with a basic structural unit of 2-phenylchromone and have attracted much attention .

3,6-Dichloropyridazin-4-ol

  • 3,6-Dichloropyridazin-4-ol is harmful if swallowed and causes skin irritation .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-4-hydrazinylpyridazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

This section compares 3,6-dichloro-4-hydrazinylpyridazine with key analogs in terms of substituent patterns, synthesis, physicochemical properties, and reactivity.

Structural and Functional Group Variations

Compound Name Substituents (Position) Key Functional Groups Similarity Score* Reference
This compound Cl (3,6), NHNH₂ (4) Hydrazinyl, Chlorine N/A
6-Chloro-5-methylpyridazin-3-amine Cl (6), CH₃ (5), NH₂ (3) Amine, Methyl, Chlorine 0.74
6-Chloro-4-methylpyridazin-3-amine Cl (6), CH₃ (4), NH₂ (3) Amine, Methyl, Chlorine 0.74
3-Chloro-6-(methylamino)pyridazine Cl (3), NHCH₃ (6) Methylamine, Chlorine 0.76
6-(3,4-Dimethoxyphenyl)pyridazin-3-yl Hydrazine OCH₃ (3,4-phenyl), NHNH₂ (3) Hydrazinyl, Methoxyaryl N/A

*Similarity scores based on Tanimoto coefficients ().

Physicochemical Properties

  • Melting Points: this compound: Not explicitly reported, but analogs like 3-chloro-6-hydrazinylpyridazine (precursor) melt at 92°C . 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine: 287°C . 6-(3,4-Dimethoxyphenyl)pyridazin-3-yl hydrazine: Synthesized at 130°C but melting point unspecified .
  • Solubility and Stability :

    • Chlorine and hydrazinyl groups enhance polarity, improving aqueous solubility compared to methyl or methoxy-substituted analogs .
    • Methyl groups (e.g., 6-chloro-4-methylpyridazin-3-amine) increase hydrophobicity, favoring membrane permeability .

Biological Activity

3,6-Dichloro-4-hydrazinylpyridazine is a chemical compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyridazine ring substituted with chlorine atoms and a hydrazinyl group, which may confer distinct pharmacological properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular formula of this compound is C4H4Cl2N4C_4H_4Cl_2N_4, with a molecular weight of approximately 164.99 g/mol. The compound's structure is characterized by:

  • Pyridazine Ring : A six-membered ring containing two nitrogen atoms.
  • Chlorine Substituents : Chlorine atoms at the 3 and 6 positions.
  • Hydrazinyl Group : A hydrazine moiety at the 4 position.

This specific arrangement of functional groups is believed to influence its biological activity and reactivity profiles compared to related compounds.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In a study evaluating various hydrazine derivatives, this compound demonstrated cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
A54910
HeLa12
B16F1015

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : It appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Further studies are needed to elucidate the precise molecular targets and pathways involved.

Interaction Studies

Interaction studies have shown that this compound can form complexes with various biomolecules, enhancing its potential therapeutic effects. These interactions are crucial for understanding the compound's safety and efficacy in clinical applications .

Synthesis and Evaluation

A recent study focused on synthesizing derivatives of this compound and evaluating their biological activities. The synthesis involved reacting pyridine halides with hydrazine hydrate under controlled conditions. The resulting compounds were tested for their cytotoxicity against multiple cancer cell lines, revealing promising results for certain derivatives .

Comparative Analysis with Related Compounds

Comparative studies with similar compounds such as 2,6-Dichloropyridazin-4-one and 3,5-Dichloro-4-hydrazinylpyridine highlighted the unique biological profile of this compound. While some related compounds showed moderate activity, none matched the potency observed with this specific hydrazinyl pyridazine derivative .

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